molecular formula C20H18FN3O4 B2463959 (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173310-53-6

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2463959
CAS No.: 1173310-53-6
M. Wt: 383.379
InChI Key: DTFIQLXQVBZLOC-UXBLZVDNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds with structures similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide have demonstrated significant antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against Gram-positive bacteria and pathogenic fungi like Candida albicans. These compounds also exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).

α-Glucosidase Inhibitory and Antioxidant Activities

Some derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit notable scavenging activity against free radicals, indicating potential use in managing oxidative stress-related conditions (Menteşe et al., 2015).

Anticancer and Antimycobacterial Agents

Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as potential anticancer and antimycobacterial agents. Some of these compounds have shown superior activity against specific cancer cell lines and effectiveness against mycobacteria (Polkam et al., 2017).

Water Treatment Applications

Certain acrylamide-based monomers containing 1,3,4-oxadiazole moieties have been developed for the removal of Co(II) cations from water, demonstrating potential applications in water treatment processes (Mirzaeinejad & Mansoori, 2018).

Tubulin Polymerization Inhibitors

Some 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to the compound , have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents (Kamal et al., 2014).

Synthesis of Polymeric Materials

Compounds containing 1,3,4-oxadiazole rings have been used in the synthesis of new aromatic polyamides and poly(1,3,4-oxadiazole-imide)s, showing applications in the development of materials with high thermal stability and potential electronic applications https://consensus.app/papers/poly134oxadiazoleimides-containing-dimethylsilane-hamciuc/a59fc6108aa75d84978842b33204c598/?utm_source=chatgpt" target="_blank">(Sava et al., 2003; Hamciuc et al., 2005)

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFIQLXQVBZLOC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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